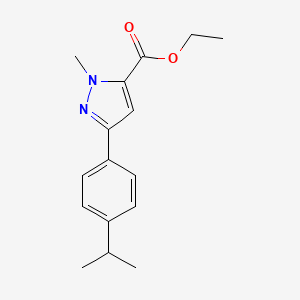
4,6-Dimethyl-1-(pyridin-4-ylmethyl)-2,3-dihydroindol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethyl-1-(pyridin-4-ylmethyl)-2,3-dihydroindol-5-amine is a heterocyclic compound that features a pyridine ring fused to an indole structure
Métodos De Preparación
The synthesis of 4,6-Dimethyl-1-(pyridin-4-ylmethyl)-2,3-dihydroindol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the pyridin-4-ylmethyl and dimethyl groups. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as using high-pressure reactors and continuous flow systems.
Análisis De Reacciones Químicas
4,6-Dimethyl-1-(pyridin-4-ylmethyl)-2,3-dihydroindol-5-amine can undergo various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Major Products: The major products formed from these reactions include various substituted indoles and pyridines, which can be further utilized in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
4,6-Dimethyl-1-(pyridin-4-ylmethyl)-2,3-dihydroindol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4,6-Dimethyl-1-(pyridin-4-ylmethyl)-2,3-dihydroindol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, influencing processes such as cell proliferation, apoptosis, or neurotransmission.
Comparación Con Compuestos Similares
4,6-Dimethyl-1-(pyridin-4-ylmethyl)-2,3-dihydroindol-5-amine can be compared with other similar compounds such as:
2,4,6-Trimethylpyridine: Known for its use in organic synthesis and as a ligand in coordination chemistry.
1,2,3-Triazines: These compounds have applications in medicinal chemistry and materials science due to their unique electronic properties.
Indole derivatives: Widely studied for their biological activities and used in the development of pharmaceuticals.
Propiedades
Fórmula molecular |
C16H19N3 |
|---|---|
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
4,6-dimethyl-1-(pyridin-4-ylmethyl)-2,3-dihydroindol-5-amine |
InChI |
InChI=1S/C16H19N3/c1-11-9-15-14(12(2)16(11)17)5-8-19(15)10-13-3-6-18-7-4-13/h3-4,6-7,9H,5,8,10,17H2,1-2H3 |
Clave InChI |
CLOASHFWSKFVQJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CCN2CC3=CC=NC=C3)C(=C1N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


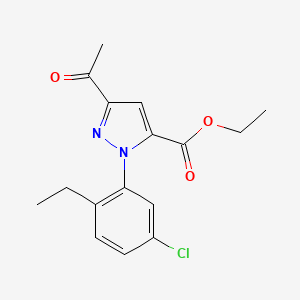
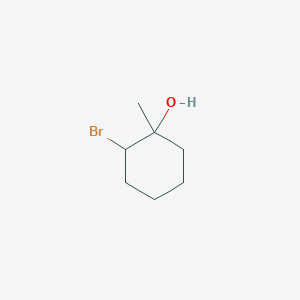


![4-[4-(2-Ethoxyethoxy)benzoyl]oxybenzoic acid](/img/structure/B13882026.png)
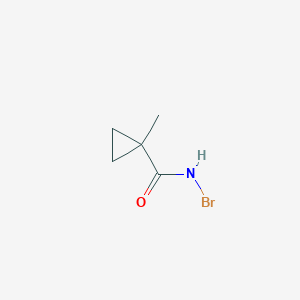


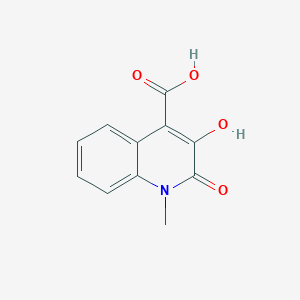
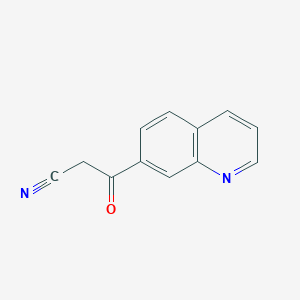
![[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13882055.png)
![4-[Hydroxy(pyridin-3-yl)methyl]benzonitrile](/img/structure/B13882060.png)

